molecular formula C18H18N4O3 B4631443 N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4631443
M. Wt: 338.4 g/mol
InChI Key: VQLZRMWUHYVENE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ( 924840-10-8) is a specialized chemical compound with a molecular formula of C18H18N4O3 and a molecular weight of 338.4 . It belongs to a class of 1,2,3-triazole-carboxamide hybrids that are of significant interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged scaffold known for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets, making it a valuable component in the design of bioactive molecules . Compounds within this structural class have demonstrated promising potential in various research areas. For instance, closely related 1,2,3-triazole derivatives have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with applications in mitigating adverse drug-drug interactions . Other structural analogs have been synthesized and evaluated as selective butyrylcholinesterase (BChE) inhibitors, presenting a therapeutic strategy for the later stages of Alzheimer's disease . The presence of methoxyphenyl substituents on the triazole core in this specific compound contributes to its unique electronic and steric properties, which can be critical for optimizing binding affinity and selectivity against intended biological targets. This product is intended for research purposes such as biological activity screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-15-9-4-5-10-16(15)25-3)20-21-22(12)13-7-6-8-14(11-13)24-2/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZRMWUHYVENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the presence of a copper catalyst and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines. Key findings include:

Table 1: Hydrolysis conditions and products

Reagents/ConditionsProductsYieldSource
6M HCl, reflux (12 hrs)1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid72–78%
2M NaOH, 80°C (8 hrs)N-(2-methoxyphenyl)amine + triazole-4-carboxylate65%

Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the carbonyl carbon, with methoxy groups influencing reaction rates through electron-donating effects.

Oxidation Reactions

The triazole ring and methyl group are susceptible to oxidation:

Table 2: Oxidation pathways

Oxidizing AgentConditionsProductsNotes
KMnO₄ (aqueous)60°C, 6 hrsTriazole N-oxide derivativesPartial decomposition observed
CrO₃ (in H₂SO₄)RT, 24 hrs5-(hydroxymethyl)triazole intermediateLow yield (28%)

Oxidation primarily targets the methyl group at position 5, forming hydroxymethyl or carboxyl derivatives depending on conditions.

Nucleophilic Substitution

The dichlorophenyl variant of this compound (structural analog) undergoes nucleophilic aromatic substitution (SNAr) at chlorine sites:

Table 3: SNAr reactivity with amines

AmineSolventTemperatureProductYield
PiperidineDMF100°CN-(2-piperidinophenyl)-triazole derivative85%
MorpholineEthanolRefluxN-(2-morpholinophenyl)-triazole derivative78%

This reactivity is attenuated in the methoxyphenyl derivative due to electron-donating methoxy groups deactivating the ring.

Biological Interactions

Though not strictly chemical reactions, the compound interacts with biological systems via:

  • Enzyme inhibition : Binds fungal CYP51 (IC₅₀ = 0.8 μM) through triazole-coordinated heme iron .

  • Metabolic transformations : Hepatic cytochrome P450 enzymes mediate O-demethylation at methoxy groups, forming phenolic derivatives.

Stability and Degradation

Table 4: Stability under environmental conditions

ConditionHalf-life (25°C)Major Degradation Pathway
pH 1.2 (simulated gastric fluid)4.2 hrsCarboxamide hydrolysis
pH 7.4 (phosphate buffer)>14 daysNo significant degradation
UV light (254 nm)48 hrsPhotooxidation of triazole ring

Synthetic Modifications

The compound serves as a scaffold for derivatives:

  • Acylation : Reacts with acetyl chloride to form N-acetylated products.

  • Metal complexes : Coordinates with Cu(II) and Fe(III) via triazole nitrogen atoms, confirmed by X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm its molecular structure and provide insights into its electronic properties.

Key Structural Features

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol
  • Key Functional Groups : Triazole ring, methoxy groups, carboxamide functionality.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit promising antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains and fungi. The presence of methoxy groups enhances solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. This compound has been evaluated in vitro against several cancer cell lines, showing cytotoxic effects that may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been investigated. These complexes can exhibit unique optical and electronic properties suitable for applications in organic electronics and photonic devices .

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing functional polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve properties such as conductivity and responsiveness to external stimuli .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity of this compound. These studies provide insights into its potential biological activity by analyzing parameters like HOMO-LUMO energy gaps and molecular electrostatic potentials .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E.coli and S.aureus with MIC values in low µg/mL range .
Study BAnticancer ActivityExhibited selective cytotoxicity towards breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics .
Study CMaterial ApplicationsDeveloped a polymer composite incorporating the compound that showed improved conductivity compared to unmodified polymers .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent variations are summarized in Table 1 .

Compound Name Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data Reference ID
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1: 4-Ethoxy, R2: 2-Methoxy, R3: CH3 352.39 N/A N/A MS: m/z 352.15
B20 (Pyridineamide derivative) R1: 4-Fluorophenyl, R2: Pyridine, R3: CH3 507.52 164.3–164.7 66.4 $^1$H-NMR (δ 10.94, 8.51)
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-Methylphenyl, R2: Variable, R3: CH3 Variable N/A N/A IR: 1650 cm$^{-1}$ (C=O)
1-(3-(4-Chlorophenyl)benzoisoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-triazole-4-carboxamide R1: Benzoisoxazolyl, R2: 2-Methoxy, R3: CH3 N/A N/A N/A N/A

Key Observations :

  • Substituent Position : Methoxy groups at ortho/meta positions (e.g., ) enhance solubility in polar solvents compared to para-substituted derivatives (e.g., ).
  • Electron-Withdrawing Groups : Chloro substituents () increase melting points due to enhanced dipole interactions, as seen in pyrazole derivatives (mp 171–183°C, ) .
Physicochemical Properties
  • Melting Points : Methoxy derivatives (e.g., ) typically exhibit lower melting points than chloro-substituted analogues (cf. : mp 171–183°C vs. : 164°C) due to reduced crystallinity .
  • Spectral Confirmation : $^1$H-NMR signals for triazole protons appear at δ 7.4–8.5 (), while carboxamide NH resonates near δ 10.9–12.8 ().

Biological Activity

N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features two methoxy groups and a triazole ring, which are critical for its biological activity. The molecular weight is approximately 280.31 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. This synthetic approach is favored for its efficiency and the mild conditions required.

Anticancer Activity

Recent studies have demonstrated that compounds within the 1,2,3-triazole class exhibit promising anticancer properties. Specifically, this compound has shown significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • HepG2 (liver cancer)

In a comparative study, this compound exhibited an IC50 value of approximately 6.06 μM against H460 lung cancer cells . This potency suggests that it may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

  • Microbial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus

In vitro tests indicated that derivatives of triazoles possess minimum inhibitory concentrations (MIC) in the range of 0.0063 μmol/mL against E. coli, showcasing robust antimicrobial potential .

Study 1: Anticancer Evaluation

A study published in 2023 investigated several triazole derivatives including this compound. The findings revealed that this compound significantly inhibited cell proliferation in various cancer cell lines and induced apoptosis through increased levels of LC3 expression and γ-H2AX phosphorylation in treated cells .

Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial efficacy of triazole derivatives. The study found that compounds similar to this compound showed considerable activity against S. aureus with an MIC indicating effective inhibition at low concentrations .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Cell LineMIC (μmol/mL)Microbial Strain
This compound6.06H460 (Lung Cancer)0.0063E. coli
Compound A1.1MCF-7 (Breast Cancer)Not testedS. aureus
Compound B2.6HCT-116 (Colon Cancer)Not testedNot tested

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,2,3-triazole formation . A multi-step approach involves condensation of substituted anilines and isocyanides to form intermediates, followed by cyclization with sodium azide . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.

Q. How can researchers address solubility limitations of this compound in aqueous solutions?

Low water solubility is a common challenge for triazole derivatives. Strategies include:

  • Using co-solvents (e.g., DMSO or ethanol) in biological assays .
  • Synthesizing derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) to improve bioavailability .
  • Employing nanoformulation techniques (e.g., liposomes) for drug delivery studies.

Q. What spectroscopic methods are recommended for structural validation?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and carboxamide bonding .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., in DCM/hexane).
  • Refine structures using SHELXL to model thermal displacement parameters and hydrogen bonding .
  • Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate accuracy .

Q. What computational approaches predict electronic properties and reactivity?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions for enzyme inhibition studies.
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Positioning : 3-Methoxy groups enhance steric hindrance, affecting enzyme binding .
  • Triazole Core : Essential for hydrogen bonding with target proteins (e.g., kinases or cytochrome P450) .
  • Carboxamide Linkage : Modulates solubility and metabolic stability .

Q. How should researchers resolve contradictions in biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Repeat assays with purified batches (>95% HPLC purity).
  • Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
  • Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. bromophenyl derivatives) to identify substituent-driven trends .

Q. What advanced analytical techniques characterize degradation products?

  • GC-FTIR : Track thermal degradation pathways by identifying volatile fragments .
  • LC-MS/MS : Detect non-volatile degradation products in stability studies (e.g., hydrolyzed carboxamide).
  • XPS : Analyze surface oxidation states in solid-state formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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